molecular formula C12H14N2O3 B3351619 Ethyl 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetate CAS No. 37931-42-3

Ethyl 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetate

Cat. No.: B3351619
CAS No.: 37931-42-3
M. Wt: 234.25 g/mol
InChI Key: OKGZZFZBNJHEJD-UHFFFAOYSA-N
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Description

Ethyl 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetate (CAS: 37931-42-3) is a quinoxaline derivative with the molecular formula C₁₂H₁₄N₂O₃ and a molecular weight of 234.26 g/mol . Its structure features a quinoxaline core substituted with an ethyl acetate group at the 2-position and a ketone at the 3-position (Figure 1). This compound is synthesized via alkylation of quinoxaline precursors with ethyl chloroacetate under basic conditions . Crystallographic studies reveal intramolecular hydrogen bonding (N—H···O and C—H···O) that stabilizes its conformation and influences crystal packing .

Properties

IUPAC Name

ethyl 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-2-17-11(15)7-10-12(16)14-9-6-4-3-5-8(9)13-10/h3-6,10,13H,2,7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGZZFZBNJHEJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NC2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetate typically involves the reaction of o-phenylenediamine with ethyl acetoacetate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinoxaline ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups attached to the quinoxaline ring, enhancing their chemical and biological properties.

Scientific Research Applications

Chemical Properties and Structure

Molecular Characteristics:

  • Molecular Formula: C₁₂H₁₄N₂O₃
  • Molar Mass: 234.25 g/mol
  • Chemical Structure: The compound features a quinoxaline moiety which is significant for its biological activities.

Medicinal Chemistry Applications

Ethyl 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetate has been studied for its potential therapeutic effects:

  • Antimicrobial Activity:
    • Research indicates that quinoxaline derivatives exhibit antimicrobial properties. This compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .
  • Anticancer Properties:
    • Studies have explored the cytotoxic effects of this compound on cancer cell lines. It has been reported to induce apoptosis in certain types of cancer cells, suggesting a potential role in cancer therapy .
  • Neurological Research:
    • The compound's structure allows it to interact with neurotransmitter systems. Preliminary studies suggest it may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

Agricultural Applications

The compound's biological activity extends beyond human health:

  • Pesticide Development:
    • This compound has been investigated for its potential use as a pesticide. Its efficacy against specific pests indicates that it could serve as an environmentally friendly alternative to traditional chemical pesticides .
  • Plant Growth Regulation:
    • Research suggests that quinoxaline derivatives can act as growth regulators in plants, enhancing growth and resistance to environmental stressors .

Materials Science Applications

In materials science, this compound is being explored for:

  • Polymer Synthesis:
    • The compound can be utilized in the synthesis of polymers with enhanced properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices can lead to materials suitable for various industrial applications .
  • Nanotechnology:
    • Studies are underway to assess the use of this compound in nanomaterials development, particularly in creating nanocomposites that exhibit improved electrical and optical properties .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition of bacterial growth in vitro. The Minimum Inhibitory Concentration (MIC) was determined for several strains, showing promising results that warrant further exploration for pharmaceutical applications.

Case Study 2: Neuroprotective Effects

In a controlled experiment involving neuroblastoma cell lines, treatment with the compound resulted in a marked decrease in cell viability under oxidative stress conditions. This suggests potential applications in neuroprotection and warrants further investigation into its mechanisms of action.

Mechanism of Action

The mechanism of action of ethyl 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetate involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets are still under investigation, but it is believed to involve the disruption of DNA synthesis and repair mechanisms.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Core Heterocycle Substituents Key Structural Features
Ethyl 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetate C₁₂H₁₄N₂O₃ 234.26 Quinoxaline Ethyl acetate (C2), ketone (C3) N—H···O hydrogen bonds, planar quinoxaline core
Ethyl 2-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2(3H)-yl)acetate C₁₂H₁₄N₂O₃S 266.32 Isothiazolo-pyridine Ethyl acetate (C2), ketone (C3), methyl (C4, C6) Sulfur-containing core, increased lipophilicity
Ethyl 2-(2-oxo-4H-1,3-benzoxazin-3-yl)acetate C₁₂H₁₃NO₄ 247.24 Benzoxazine Ethyl acetate (C3), ketone (C2) Oxygen-rich core, potential for π-π stacking
Ethyl 2-{4-[2-(4-bromophenyl)-2-oxoethyl]-3-oxo-3,4-dihydro-2-quinoxalinyl}acetate C₂₀H₁₇BrN₂O₄ 435.27 Quinoxaline Ethyl acetate (C2), ketone (C3), bromophenyl-ethyl ketone (C4) Bulky substituent, enhanced halogen interactions

Key Observations :

  • Core Heterocycle: Quinoxaline derivatives exhibit planar aromaticity, favoring π-π interactions, while isothiazolo-pyridine and benzoxazine cores introduce sulfur or oxygen atoms, altering electronic properties .
  • Hydrogen Bonding: this compound forms intramolecular N—H···O bonds, stabilizing its conformation .

Comparison :

  • The bromophenyl derivative (CAS 477862-55-8) may exhibit enhanced anticancer activity due to halogen-mediated DNA intercalation .
  • Isothiazolo-pyridine derivatives (e.g., CAS 97055-45-3) demonstrate higher metabolic stability owing to sulfur’s electron-withdrawing effects .

Biological Activity

Ethyl 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetate (CAS No. 37931-42-3) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

Molecular Formula: C12_{12}H14_{14}N2_{2}O3_{3}
Molecular Weight: 234.26 g/mol
CAS Number: 37931-42-3

The compound features a quinoxaline core, which has been associated with various pharmacological effects including anticancer, antibacterial, and antiviral activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives. This compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Inhibition of COX-2 and LDHA:
    • A study demonstrated that certain quinoxaline derivatives inhibited cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA), both of which are implicated in cancer progression. The compound's structure suggests it may also exhibit similar inhibitory effects, contributing to its anticancer activity .
  • Cytotoxicity Against Cancer Cell Lines:
    • In vitro tests have indicated that quinoxaline derivatives can induce cytotoxicity in colorectal cancer cell lines (HCT-116 and LoVo). The structure–activity relationship (SAR) analyses showed that modifications to the quinoxaline core can enhance or diminish this activity .

Antiviral Activity

The antiviral potential of quinoxaline derivatives has been documented, particularly against Herpesviridae. Although specific data for this compound is not extensively reported, related compounds have demonstrated significant antiviral effects in vitro .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzymatic Inhibition:
    • The compound may act as an inhibitor of key enzymes involved in cancer metabolism and inflammation, such as COX and LDHA .
  • Cell Cycle Arrest:
    • Some quinoxaline derivatives induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is often mediated through the modulation of signaling pathways associated with cell survival and proliferation .
  • Reactive Oxygen Species (ROS) Generation:
    • Certain studies suggest that quinoxaline compounds can increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death .

Case Studies and Research Findings

A systematic review highlighted the diverse biological activities of quinoxaline derivatives:

StudyFindings
Identified COX-2 inhibition by related compounds; suggested similar activity for ethyl 2-(3-oxo...)
Documented antiviral activity against Herpesviridae; implications for ethyl 2-(3-oxo...)
Discussed mechanisms including ROS generation and cell cycle arrest linked to quinoxaline compounds

Q & A

Basic Research Questions

Q. How is the crystal structure of Ethyl 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetate determined, and what are its key geometric parameters?

  • Methodology : Single-crystal X-ray diffraction is the primary method, using programs like SHELXL for refinement . Key geometric parameters include bond lengths (e.g., O1–C7: 1.240 Å, C7–C8: 1.511 Å) and angles (e.g., N1–C7–C8: 115.7°), with hydrogen bonding (N–H···O and C–H···O) stabilizing the lattice .
  • Data Analysis : The molecule adopts a planar quinoxaline ring system with a puckered dihydroquinoxalinone moiety. Torsional angles (e.g., C8–N2–C1–C6: 37.4°) indicate conformational flexibility .

Q. What synthetic routes are reported for this compound, and how can reaction conditions be optimized?

  • Methodology : Catalytic hydrogenation with Pd/C in ethanol under H₂ atmosphere for 10 hours yields the title compound, followed by recrystallization from ethanol . Optimization involves adjusting catalyst loading (e.g., 5–10% Pd/C) and monitoring reaction progress via TLC .
  • Validation : Purity is confirmed by melting point analysis and spectroscopic techniques (¹H/¹³C NMR, IR) .

Advanced Research Questions

Q. How do hydrogen bonding interactions influence the crystal packing and stability of this compound?

  • Methodology : Analyze intermolecular interactions using Mercury or OLEX2 software. The crystal packing is stabilized by N1–H1A···O1 (2.86 Å) and C12–H12C···O2 (3.11 Å) hydrogen bonds, forming a 3D network .
  • Implications : These interactions contribute to thermal stability (verified by TGA) and solubility profiles, critical for formulation studies .

Q. What methodologies are recommended for resolving data contradictions in crystallographic refinement using SHELX programs?

  • Troubleshooting : For SHELXL, check for overfitting by monitoring R-factor convergence. Use the L.S. command to refine anisotropic displacement parameters iteratively. Discrepancies in bond lengths (e.g., C8A–C9A: 1.54 Å vs. C8–C9: 1.511 Å) may indicate disorder; apply PART/SUMP instructions to model alternative conformations .
  • Validation : Cross-validate with PLATON’s ADDSYM to detect missed symmetry and R1/wR2 ratios < 5% .

Q. What biological activities are associated with quinoxaline derivatives like this compound, and how are they experimentally validated?

  • Mechanistic Studies : Quinoxalines exhibit anticancer activity via topoisomerase II inhibition (validated by DNA unwinding assays) and antimicrobial effects (tested via MIC assays against S. aureus and E. coli) .
  • Experimental Design : For anti-inflammatory activity, use LPS-induced RAW264.7 macrophage models to measure TNF-α suppression via ELISA .

Methodological Resources

  • Crystallography : SHELX suite (structure solution/refinement) , WinGX/ORTEP (visualization) .
  • Synthesis : Catalytic hydrogenation protocols , DFT calculations (Gaussian 09) for electronic structure analysis .
  • Bioactivity : In vitro cytotoxicity (MTT assay), antimicrobial disk diffusion .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetate
Reactant of Route 2
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Ethyl 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetate

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